quassidine B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

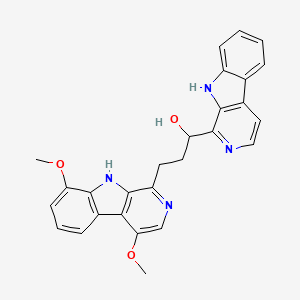

Quassidine B is a naturally occurring bis-β-carboline alkaloid isolated from the stems of Picrasma quassioides. This compound has garnered attention due to its potential pharmacological properties, including anti-inflammatory and antibacterial activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of quassidine B involves the extraction of Picrasma quassioides stems using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compounds are then purified using chromatographic techniques to isolate this compound.

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

Quassidine B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Solvents like methanol, ethanol, and dichloromethane are frequently used as reaction media.

Major Products Formed

The major products formed from the chemical reactions of this compound depend on the specific reaction conditions. For instance, oxidation reactions may yield quinone derivatives, while reduction reactions can produce reduced alkaloid forms.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of quassidine B involves its interaction with specific molecular targets and pathways. For instance, this compound has been shown to inhibit the activity of type III effector Xanthomonas outer protein Q (XopQ), thereby exhibiting antibacterial properties . Additionally, its anti-inflammatory effects are mediated through the suppression of inflammatory gene regulation pathways such as nuclear factor NF-κB and extracellular signal-regulated kinase (ERK) phosphorylation .

Vergleich Mit ähnlichen Verbindungen

Quassidine B is structurally similar to other bis-β-carboline alkaloids such as quassidine I, quassidine J, and picrasidine A . These compounds share a common β-carboline backbone but differ in their functional groups and substituents. This compound is unique due to its specific binding affinity towards the closed state of XopQ protein, which is not observed in other similar compounds .

List of Similar Compounds

- Quassidine I

- Quassidine J

- Picrasidine A

- Picrasidine S

- Picrasidine T

This compound stands out due to its potent antibacterial and anti-inflammatory activities, making it a promising candidate for further research and development.

Biologische Aktivität

Quassidine B, a compound derived from the plant Picrasma quassioides, has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by data tables and relevant research findings.

Overview of this compound

This compound belongs to a class of compounds known as β-carboline alkaloids. These naturally occurring substances are recognized for their complex structures and significant pharmacological activities. The structural formula of this compound is pivotal in understanding its interaction with biological systems.

1. Anti-inflammatory Properties

This compound has demonstrated notable anti-inflammatory effects. In various studies, it has been shown to inhibit the production of pro-inflammatory mediators in macrophages.

- Study Findings : One study reported that quassidine derivatives exhibited strong inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 murine macrophage cell lines, with IC50 values ranging from 7.73 to 15.09 μM .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 7.73-15.09 | Inhibition of NO production |

| Alopecuroides B | 40 | Anti-inflammatory effects |

| Canthin-6-one | 15.09 | Reduces cytokine secretion |

2. Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against various pathogens.

- Research Insights : A study indicated that extracts containing this compound showed significant antibacterial activity against Streptococcus hemolyticus and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 15.62 µg/mL for certain derivatives .

| Pathogen | MIC (µg/mL) |

|---|---|

| Bacillus cereus | 15.62 |

| Streptococcus hemolyticus | <20 |

| Staphylococcus aureus | <20 |

3. Anticancer Effects

The anticancer potential of this compound has been explored in various cancer cell lines.

- Cell Viability Assays : In vitro studies have shown that this compound significantly reduces cell viability in several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The following table summarizes the IC50 values obtained from these assays:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 13.2 |

| HepG2 | 64.6 |

| A375 | 16.5 |

Case Study 1: Inhibition of Cancer Cell Growth

A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell proliferation, suggesting its potential as a therapeutic agent in breast cancer management.

Case Study 2: Antimicrobial Efficacy Against Pathogens

Another study assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that this compound not only inhibited bacterial growth but also disrupted biofilm formation, highlighting its potential use in treating biofilm-associated infections.

Eigenschaften

IUPAC Name |

3-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-1-(9H-pyrido[3,4-b]indol-1-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O3/c1-33-21-9-5-7-17-23-22(34-2)14-29-19(26(23)31-24(17)21)10-11-20(32)27-25-16(12-13-28-27)15-6-3-4-8-18(15)30-25/h3-9,12-14,20,30-32H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRVQNNTQSYWRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC3=C2C(=CN=C3CCC(C4=NC=CC5=C4NC6=CC=CC=C56)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.